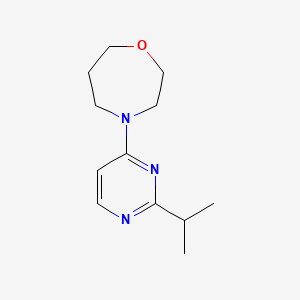
4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
“4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” derivatives have been explored for their potential as antiviral agents. The structural flexibility of the oxazepane ring, combined with the pyrimidinyl substituent, allows for interaction with viral enzymes or proteins, potentially inhibiting viral replication. Studies on similar indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that this compound could be tailored for antiviral drug development .
Anti-HIV Properties
The compound’s framework is structurally conducive to creating derivatives with anti-HIV properties. By modifying the isopropylpyrimidin moiety, researchers can synthesize compounds to target specific proteins involved in the HIV replication cycle. This approach has been successful with other indole and pyrimidine derivatives, indicating a promising avenue for “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” in anti-HIV drug design .
Anticancer Applications
Pyrimidine derivatives are known for their anticancer activities, and “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” could serve as a scaffold for developing novel anticancer drugs. The compound could be used to synthesize inhibitors targeting various cancer cell lines, leveraging the pyrimidine ring’s ability to interfere with cell division and proliferation .
Antimicrobial and Antibacterial Effects
This compound may also have applications in creating antimicrobial and antibacterial agents. The pyrimidine core can be functionalized to target bacterial enzymes or disrupt bacterial cell wall synthesis. Research on diazine derivatives, which include pyrimidine, has demonstrated a broad spectrum of antimicrobial activities, suggesting similar potential for “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” .
Anti-Inflammatory and Analgesic Uses
The compound’s structure suggests it could be modified to produce anti-inflammatory and analgesic medications. Pyrimidine derivatives have been used to develop drugs that reduce inflammation and pain by modulating the body’s inflammatory response. This application could be particularly relevant in treating chronic inflammatory diseases .
Neuroprotective Effects
Finally, “4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane” might be investigated for its neuroprotective properties. Compounds with a pyrimidine base have been associated with neuroprotection, potentially offering therapeutic benefits for neurodegenerative conditions. The compound could be a starting point for synthesizing agents that protect neuronal cells from damage or degeneration .
Eigenschaften
IUPAC Name |
4-(2-propan-2-ylpyrimidin-4-yl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(2)12-13-5-4-11(14-12)15-6-3-8-16-9-7-15/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSIVFCSDYYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)
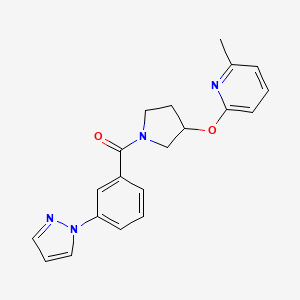
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)
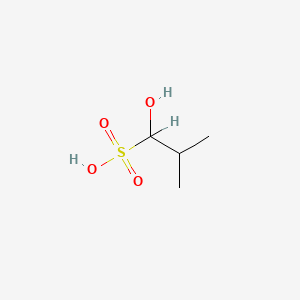
![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)
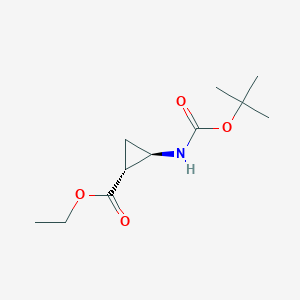
![N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751566.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)
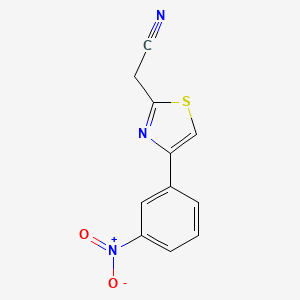
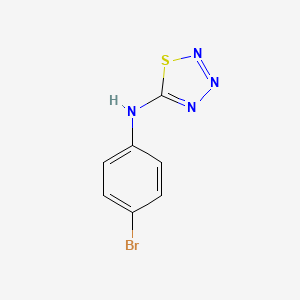
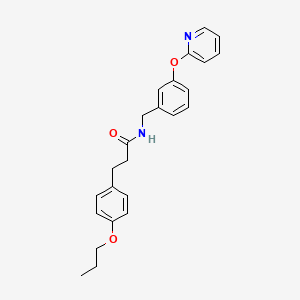
![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)